4-(Aminomethyl)phenyl acetate hydrochloride
Overview
Description
“4-(Aminomethyl)phenyl acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)phenyl acetate hydrochloride” can be represented by the SMILES stringCC(=O)OC1=CC=C(C=C1)CN.Cl
. This indicates that the compound contains an acetate group (CC(=O)O) attached to a phenyl group (C1=CC=C(C=C1)), which is further connected to an aminomethyl group (CN). The compound also includes a chloride ion (Cl). Physical And Chemical Properties Analysis
“4-(Aminomethyl)phenyl acetate hydrochloride” has a molecular weight of 201.65 g/mol . It is a powder in physical form and is stored at room temperature .Scientific Research Applications
Diuretic Activities :
- (Lee et al., 1984) synthesized a series of aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, testing them for saluretic and diuretic activities. The study explored the effects of nitrogen and aromatic nuclear substitution on these properties.
Chemical Synthesis and Structural Analysis :
- In 2010, (Barys et al.)[https://consensus.app/papers/hemiaminals-containing-triazole-ring-barys/631b3d940b85517fba32e4d6930cc059/?utm_source=chatgpt] reported the synthesis of stable hemiaminals involving reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes. The conformation and configuration of the hemiaminals were correlated with their structural properties.
Binding with Bovine Serum Albumin :
- A 2012 study by (Meng et al.)[https://consensus.app/papers/synthesis-acid-derivatives-investigation-fluorescence-meng/474bc92fbe595ddd82ab407f57c6bc3e/?utm_source=chatgpt] synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies.
Antimicrobial Agents Synthesis :
- Research by (Sah et al., 2014)[https://consensus.app/papers/synthesis-formazans-mannich-base-54chlorophenyl-agents-sah/ac07c47429cb59aab49610de4825fd33/?utm_source=chatgpt] involved synthesizing formazans from a Mannich base as potential antimicrobial agents. The study evaluated their activity against various bacterial and fungal strains.
Monoamine Oxidase Inactivators :
- (Ding & Silverman, 1992)[https://consensus.app/papers/4aminomethyl1aryl2pyrrolidinones-class-monoamine-ding/a22d6313dc845dc795d53ab7ab653a4a/?utm_source=chatgpt] synthesized compounds that inactivated monoamine oxidase B, indicating potential applications in neuropsychiatric disorders treatment.
Pharmacological Activity :
- A study by (Gasparyan et al., 2009)[https://consensus.app/papers/synthesis-activity-14substituted-gasparyan/2274738b56545b82b99e72342d0687a1/?utm_source=chatgpt] on aminomethylation of substituted acetophenones found marked central m-cholinoblocking and peripheral n-cholinoblocking activities in the synthesized compounds.
Albumin Binding Kinetics and Molecular Modelling :
- (Karthikeyan et al., 2016)[https://consensus.app/papers/insights-binding-thiosemicarbazone-derivatives-serum-karthikeyan/100c5f6a02ea530993a5bd7adc4d0b13/?utm_source=chatgpt] synthesized thiosemicarbazone derivatives with notable anticancer and antibacterial activity. They investigated the binding characteristics to human serum albumin using fluorescence spectroscopy and molecular modelling.
Phenol Analysis in Aqueous Samples :
- In 2003, (Satienperakul et al.)[https://consensus.app/papers/pervaporationflow-injection-analysis-phenol-satienperakul/b7be0f37be0759a5852c8febe4d1cea3/?utm_source=chatgpt] developed a method for determining trace phenol in aqueous samples, using a derivatization technique to generate phenyl acetate.
Antibacterial Activity against Streptococcus Mutans :
- (Warner & Lynch, 1977)[https://consensus.app/papers/carbamimic-acid-ester-inhibitor-streptococcus-mutans-warner/e48af63a20a05ea7ab13e876403ac647/?utm_source=chatgpt] focused on a compound derived from 4-(Aminomethyl)phenyl acetate hydrochloride, showing significant antibacterial activity against Streptococcus mutans.
Synthesis of Phenyl Esters :
- A 1988 study by (Mosti et al.)[https://consensus.app/papers/reaction-ketenes-nn‐disubstituted-mosti/00988fe2620955279686f66e38434473/?utm_source=chatgpt] reported the synthesis of phenyl esters through the reaction of ketenes with N,N‐disubstituted α‐aminomethyleneketones, demonstrating the compound's versatility in organic synthesis.
Safety And Hazards
properties
IUPAC Name |
[4-(aminomethyl)phenyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(11)12-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFTMPAEWDKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenyl acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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